3-(Chloromethyl)pyridazine

Description

BenchChem offers high-quality 3-(Chloromethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

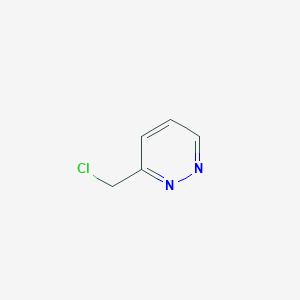

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCGCUQPXQOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557820 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41227-72-9 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

step-by-step synthesis protocol for 3-(chloromethyl)pyridazine hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(chloromethyl)pyridazine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer insights into the reaction mechanism, safety protocols, and purification strategies, ensuring a robust and reproducible synthesis.

Introduction and Strategic Overview

3-(Chloromethyl)pyridazine hydrochloride (CAS No: 27349-66-2; Molecular Formula: C₅H₆Cl₂N₂) is a key intermediate used in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the introduction of the pyridazine moiety into larger molecular scaffolds.

The most common and reliable laboratory-scale synthesis involves the direct chlorination of the corresponding alcohol, 3-(hydroxymethyl)pyridazine, using thionyl chloride (SOCl₂). This method is favored for its efficiency and the clean conversion of the starting material. The reaction proceeds by converting the hydroxyl group, a notoriously poor leaving group, into a highly reactive chlorosulfite intermediate, which is then displaced to form the desired alkyl chloride. The final product is conveniently isolated as its hydrochloride salt, which often improves stability and handling characteristics.[2]

The Chemistry: Mechanism of Chlorination

The conversion of an alcohol to an alkyl chloride with thionyl chloride is a classic transformation in organic synthesis.[3][4] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Activation of the Hydroxyl Group The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation (often by a mild base like pyridine or even another alcohol molecule), forms an alkyl chlorosulfite intermediate.[4][5] This step is critical as it transforms the poor leaving group (-OH) into a much better one (-OSOCl).[5]

Step 2: Nucleophilic Substitution The pathway for the displacement of the chlorosulfite group can vary depending on the reaction conditions:

-

Sɴi (Substitution Nucleophilic internal): In the absence of a base, the chlorosulfite intermediate can collapse in a concerted step where the chlorine atom is delivered from the same face as the leaving group. This "internal return" mechanism proceeds with retention of stereochemistry.[6][7]

-

Sɴ2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, it scavenges the HCl generated during the reaction. This frees up the chloride ion (Cl⁻) to act as an external nucleophile, attacking the carbon atom from the backside of the leaving group, resulting in an inversion of stereochemistry.[6][7] For a primary alcohol like 3-(hydroxymethyl)pyridazine, the Sɴ2 pathway is generally dominant.

The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture, in accordance with Le Châtelier's principle.

Safety Imperative: Handling Thionyl Chloride

Thionyl chloride is a highly reactive and hazardous substance that demands strict safety protocols. It is corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases like SO₂ and HCl.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle thionyl chloride in a well-ventilated chemical fume hood.[9] Mandatory PPE includes tightly fitting safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8]

-

Handling and Storage: Store thionyl chloride in a tightly closed container in a cool, dry place, away from moisture and incompatible materials like strong bases and alcohols.[11] Always handle and store under an inert gas like nitrogen or argon.[8]

-

Spill and Waste: In case of a spill, evacuate the area. Do not use water to clean up.[11][12] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for disposal. All waste containing thionyl chloride must be treated as hazardous and disposed of by a licensed professional waste disposal service.[8]

Detailed Experimental Protocol

This protocol details the chlorination of 3-(hydroxymethyl)pyridazine to yield 3-(chloromethyl)pyridazine hydrochloride.

Reagents and Equipment

| Reagent/Material | Molecular Wt. | Moles | Quantity | Notes |

| 3-(Hydroxymethyl)pyridazine | 110.11 g/mol | 1.0 eq | (e.g., 5.0 g) | Starting material. Ensure it is dry. |

| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 1.2 eq | (e.g., 4.8 mL) | Use freshly distilled or a new bottle. |

| Dichloromethane (DCM) | - | - | (e.g., 100 mL) | Anhydrous grade solvent. |

| Diethyl Ether | - | - | (e.g., 150 mL) | Anhydrous grade, for precipitation. |

| Round-bottom flask (250 mL) | - | - | 1 | Flame-dried. |

| Reflux condenser with drying tube | - | - | 1 | Filled with CaCl₂ or Drierite. |

| Magnetic stirrer and stir bar | - | - | 1 | |

| Ice bath | - | - | 1 | For initial addition. |

| Buchner funnel and filter flask | - | - | 1 | For product collection. |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the condenser with a drying tube to protect the reaction from atmospheric moisture.

-

Dissolution: Add 3-(hydroxymethyl)pyridazine (1.0 eq., e.g., 5.0 g) to the flask and dissolve it in anhydrous dichloromethane (e.g., 100 mL).

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add thionyl chloride (1.2 eq., e.g., 4.8 mL) dropwise to the stirred solution over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Solvent Removal: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The HCl gas trap on the evaporator should contain a sodium hydroxide solution to neutralize the acidic vapors.

-

Precipitation: To the resulting crude oil or solid, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate the mixture. This will induce the precipitation of the hydrochloride salt.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[13] Wash the solid cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the collected white to off-white solid under vacuum to yield 3-(chloromethyl)pyridazine hydrochloride.

Purification and Characterization

For most applications, the product obtained after precipitation and washing is sufficiently pure. However, if further purification is required, recrystallization can be performed.[14] A suitable solvent system would be a mixture like ethanol/diethyl ether or isopropanol/diethyl ether, where the product is soluble in the alcohol while hot and insoluble upon cooling or addition of the ether.[2][14]

The final product should be characterized to confirm its identity and purity.

-

Melting Point: The literature melting point for 3-(chloromethyl)pyridine hydrochloride is in the range of 137-143 °C, which can serve as a useful comparison.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum (typically run in D₂O or DMSO-d₆) is the most definitive method for structural confirmation. Key expected signals would include a singlet for the chloromethyl (-CH₂Cl) protons and distinct aromatic signals for the pyridazine ring protons.[15]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 3-(chloromethyl)pyridazine hydrochloride.

References

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride (Alternative). [Link]

-

ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Dr. Mike Norris. Reaction of alcohols with thionyl chloride. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

-

ACS Publications. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

ACS Publications. The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. [Link]

-

ACS Publications. Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis. [Link]

-

PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

-

R Discovery. Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. [Link]

-

ACS Publications. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride (Journal of Organic Chemistry). [Link]

- Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

ReactionFlash. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

-

Pure. Supercritical water oxidation of 3-methylpyridine with propylene glycol. [Link]

-

PubChem. 3-(Hydroxymethyl)pyridazine. [Link]

-

ResearchGate. Pyridine methanol chlorinations. [Link]

-

Chemsrc. 3-(Chloromethyl)pyridazine. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Reddit. Help with thionyl chloride halogenation. [Link]

- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

- Google Patents.

Sources

- 1. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. nj.gov [nj.gov]

- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]

physical and chemical properties of 3-(chloromethyl)pyridazine

An In-depth Technical Guide to 3-(Chloromethyl)pyridazine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic systems, pyridazines and their derivatives have emerged as particularly valuable building blocks. Their unique electronic properties, hydrogen bonding capabilities, and ability to serve as bioisosteres for other aromatic systems make them a compelling choice for researchers aiming to optimize the pharmacological profiles of drug candidates.[1] This guide provides an in-depth technical overview of a key pyridazine derivative, 3-(chloromethyl)pyridazine, a versatile reagent that serves as a linchpin in the synthesis of a wide array of complex molecules with therapeutic potential.

Chemical Identity and Physicochemical Properties

3-(Chloromethyl)pyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloromethyl group at the 3-position. The inherent polarity and reactivity of this molecule are dictated by the interplay between the electron-deficient pyridazine core and the electrophilic chloromethyl moiety.

Key Identifiers and Physical Data

A summary of the key identifiers and experimentally determined or calculated physical properties of 3-(chloromethyl)pyridazine and its common hydrochloride salt are presented below. It is crucial for researchers to distinguish between the free base and its salt form, as their physical properties can differ significantly.

| Property | 3-(chloromethyl)pyridazine | 3-(chloromethyl)pyridazine hydrochloride | Source(s) |

| CAS Number | 41227-72-9 | 27349-66-2 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂ | C₅H₆Cl₂N₂ | [2][3] |

| Molecular Weight | 128.56 g/mol | 165.02 g/mol | [2][3][4] |

| Boiling Point | 282.3 ± 15.0 °C at 760 mmHg | 282.3°C at 760 mmHg | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | Not Available | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid |

Spectroscopic Profile

The structural elucidation of 3-(chloromethyl)pyridazine and its derivatives relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. For the free base (C₅H₅ClN₂), the calculated mass is 128.0, with an expected measured m/z of 129.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridazine ring and a singlet for the two protons of the chloromethyl group.

-

¹³C NMR: The spectrum would reveal distinct signals for the carbon atoms of the pyridazine ring and the chloromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the C-H, C=C, C=N, and C-Cl stretching and bending vibrations.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 3-(chloromethyl)pyridazine is dominated by two key features: the electrophilic nature of the chloromethyl group and the electronic properties of the pyridazine ring.

Reactivity of the Chloromethyl Group

The chloromethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the facile introduction of the pyridazin-3-ylmethyl moiety into a wide range of molecules. Common nucleophiles that react with 3-(chloromethyl)pyridazine include amines, thiols, alcohols, and carbanions.

Influence of the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This has several implications for its reactivity:

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can make it susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.

-

Basicity: The lone pairs on the nitrogen atoms impart basic properties to the molecule, allowing for the formation of salts, such as the commonly available hydrochloride salt.[2][4]

-

Bioisosterism: In drug design, the pyridazine ring is often employed as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine. Its polarity can enhance aqueous solubility and its hydrogen bond accepting capability can be crucial for target binding.[1][5]

Synthesis of 3-(Chloromethyl)pyridazine

A common and effective method for the synthesis of 3-(chloromethyl)pyridazine involves the direct chlorination of 3-methylpyridazine. The following protocol is adapted from established literature procedures.[2]

Experimental Protocol: Chlorination of 3-Methylpyridazine

Objective: To synthesize 3-(chloromethyl)pyridazine via the chlorination of 3-methylpyridazine using trichloroisocyanuric acid (TCCA).

Materials:

-

3-Methylpyridazine

-

Trichloroisocyanuric acid (TCCA)

-

Chloroform (or Dichloromethane)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridazine (1.0 equivalent) in chloroform.

-

Heat the solution to reflux.

-

Carefully add trichloroisocyanuric acid (TCCA) (approximately 0.4 equivalents) portion-wise to the refluxing solution.

-

Stir the reaction mixture at reflux overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Dilute the filtrate with dichloromethane.

-

Wash the organic layer sequentially with 1 M aqueous sodium hydroxide and then with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be purified further by chromatography if necessary.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the pyridazine moiety make it a privileged scaffold in medicinal chemistry. 3-(Chloromethyl)pyridazine, as a reactive intermediate, provides a gateway to a diverse range of pyridazine-containing compounds.

Role as a Versatile Building Block

The primary application of 3-(chloromethyl)pyridazine is as a molecular building block. Its ability to readily react with nucleophiles allows for its incorporation into larger, more complex molecules. This is particularly valuable in the construction of compound libraries for high-throughput screening.

Impact on Pharmacological Properties

Incorporating a pyridazine ring into a drug candidate can have several beneficial effects:[1]

-

Improved Solubility: The polarity of the pyridazine ring can enhance the aqueous solubility of a compound, which is often a critical factor for bioavailability.

-

Modulation of Lipophilicity: As a less lipophilic alternative to a phenyl ring, it can help in fine-tuning the overall lipophilicity of a molecule to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[1]

-

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets.[1][5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling 3-(chloromethyl)pyridazine and its hydrochloride salt.

Hazard Identification

While specific toxicity data for 3-(chloromethyl)pyridazine is limited, related compounds such as chloromethylpyridines are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][8]

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[6][8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][7]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Moisture Sensitivity: Some sources indicate that related compounds can be hygroscopic; therefore, protection from moisture is recommended.[7][9]

First Aid Measures

-

Skin Contact: In case of skin contact, immediately flush with plenty of water and remove contaminated clothing.[8]

-

Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[6]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[7]

-

In all cases of exposure, seek immediate medical attention. [7]

Conclusion

3-(Chloromethyl)pyridazine is a high-value synthetic intermediate that offers researchers in drug discovery and other areas of chemical science a reliable means of introducing the pyridazine scaffold into target molecules. Its well-defined reactivity, coupled with the desirable physicochemical properties of the pyridazine ring, ensures its continued importance as a building block for the development of novel compounds with a wide range of potential applications. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

Chemsrc. 3-(Chloromethyl)pyridazine | CAS#:41227-72-9. [Link]

-

PubChem. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

PubChem. 3-[3-(Chloromethyl)-2-pyridinyl]pyridazine | C10H8ClN3 | CID 69187353. [Link]

-

MySkinRecipes. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [Link]

-

PubChem. 3-Chloropyridazine | C4H3ClN2 | CID 11274989. [Link]

-

WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

NIST WebBook. Pyridazine, 3,6-dichloro-4-methyl-. [Link]

-

i-Qi. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

-

PubChemLite. 3-(chloromethyl)pyridazine hydrochloride (C5H5ClN2). [Link]

-

Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. [Link]

-

PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. [Link]

-

NIST WebBook. Pyridazine, 3,6-dichloro-. [Link]

-

Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

-

ResearchGate. Recent advances in pyridazine chemistry. [Link]

-

PubChem. Pyridazine | C4H4N2 | CID 9259. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(Chloromethyl)pyridazine | CAS#:41227-72-9 | Chemsrc [chemsrc.com]

- 4. CAS 27349-66-2 | 3-(chloromethyl)pyridazine hydrochloride - Synblock [synblock.com]

- 5. blumberginstitute.org [blumberginstitute.org]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

Navigating the Solubility Landscape of 3-(chloromethyl)pyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)pyridazine is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents and agrochemicals.[1][2] Despite its growing importance, a significant knowledge gap exists regarding its solubility in common organic solvents, a critical parameter for optimizing reaction conditions, purification strategies, and formulation development. This technical guide addresses this gap by providing a comprehensive framework for understanding and determining the solubility of 3-(chloromethyl)pyridazine. In the absence of extensive published quantitative data, this document outlines the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for its accurate measurement, and offers predictive insights based on its molecular structure. Furthermore, this guide includes solubility data for structurally related pyridazine analogs to serve as a valuable reference point for researchers.

Introduction: The Significance of 3-(chloromethyl)pyridazine and the Solubility Challenge

3-(Chloromethyl)pyridazine is a versatile intermediate characterized by a pyridazine ring substituted with a reactive chloromethyl group. This functional arrangement makes it a valuable precursor for introducing the pyridazine moiety into a wide range of molecular scaffolds, a strategy frequently employed in the development of new pharmaceuticals and crop protection agents.[3][4] The pyridazine core itself is a recognized pharmacophore, and its derivatives have shown a spectrum of biological activities.

The efficiency of synthetic transformations and the feasibility of purification processes involving 3-(chloromethyl)pyridazine are intrinsically linked to its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for:

-

Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the solution phase for optimal reaction kinetics.

-

Purification and Crystallization: Designing effective crystallization protocols for isolating the compound in a highly pure form.

-

Formulation Development: For end-product applications, solubility data is crucial for developing stable and bioavailable formulations.

Currently, there is a conspicuous absence of publicly available, quantitative solubility data for 3-(chloromethyl)pyridazine in common organic solvents. This guide is designed to empower researchers by providing the theoretical foundation and practical tools to navigate this challenge effectively.

Theoretical Underpinnings of Solubility: A Predictive Analysis of 3-(chloromethyl)pyridazine

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.

The molecular structure of 3-(chloromethyl)pyridazine, with its polar pyridazine ring and a chloromethyl group, suggests a moderate to good solubility in polar organic solvents. We can anticipate its solubility behavior across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, potentially leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): The dipole-dipole interactions between the polar functionalities of 3-(chloromethyl)pyridazine and these solvents are expected to promote dissolution.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant difference in polarity, the solubility of 3-(chloromethyl)pyridazine in non-polar solvents is predicted to be limited.

Temperature is another critical factor, with the solubility of most solids in liquids increasing with a rise in temperature. This relationship is fundamental to techniques like recrystallization.

A Robust Protocol for the Experimental Determination of Solubility

To address the lack of quantitative data, a standardized and reliable experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5][6]

Materials and Equipment

-

Solute: 3-(chloromethyl)pyridazine of confirmed purity (≥98%).

-

Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5 °C).

-

Glass vials with screw caps.

-

Syringe filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[7]

-

Experimental Workflow

The following diagram illustrates the step-by-step process for determining the solubility of 3-(chloromethyl)pyridazine.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(chloromethyl)pyridazine to a series of glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Accurately add a known volume of each selected organic solvent to the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours).

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Determine the concentration of 3-(chloromethyl)pyridazine in the diluted samples using a validated analytical method, such as HPLC-UV.[8] A typical HPLC method for pyridazine derivatives might use a C18 reversed-phase column with a mobile phase of acetonitrile and water.[7]

-

A calibration curve should be prepared using standard solutions of 3-(chloromethyl)pyridazine of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Reference Data: Solubility of Structurally Related Pyridazine Derivatives

While specific data for 3-(chloromethyl)pyridazine is scarce, the solubility of other pyridazine derivatives can provide valuable qualitative insights. The following table summarizes available data for analogous compounds. It is crucial to note that these values are for reference only and the solubility of 3-(chloromethyl)pyridazine will differ due to variations in its physicochemical properties.

| Compound Name | Solvent | Temperature (K) | Solubility (Mole Fraction) |

| Pyridazine | Water | Ambient | Miscible |

| Benzene | Ambient | Miscible | |

| Hexane | Ambient | Low |

Data for pyridazine is qualitative and indicates general miscibility or lack thereof.

Molecular Interactions and Solubility Trends

The solubility of 3-(chloromethyl)pyridazine in a given solvent is dictated by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The following diagram illustrates the potential intermolecular forces at play.

Caption: Predicted intermolecular interactions and solubility.

Conclusion

This technical guide provides a comprehensive roadmap for researchers working with 3-(chloromethyl)pyridazine to overcome the current limitations posed by the lack of public solubility data. By understanding the underlying theoretical principles and implementing the detailed experimental protocol provided, scientists can generate accurate and reliable solubility data. This information is not merely academic; it is a critical enabler for the efficient synthesis, purification, and formulation of new chemical entities derived from this important building block, ultimately accelerating the pace of innovation in drug discovery and agrochemical development.

References

-

3,6-Bis(chloromethyl)pyridazine | C6H6Cl2N2 | CID 68584328 - PubChem. [Link]

-

Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PubMed Central. [Link]

-

Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters - PubMed. [Link]

-

3-(Chloromethyl)pyridazine | CAS#:41227-72-9 | Chemsrc. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

-

<1236> Solubility Measurements - USP-NF. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

-

The Experimental Determination of Solubilities - ResearchGate. [Link]

-

3-Chloro-6-(chloromethyl)pyridazine hydrochloride - MySkinRecipes. [Link]

- CN105085377A - Synthetic method of 3-(chloromethyl)

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem - NIH. [Link]

-

Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects - Schrödinger. [Link]

-

Prediction of drug solubility from structure - PubMed. [Link]

-

Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing). [Link]

-

Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed. [Link]

Sources

- 1. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride [myskinrecipes.com]

- 2. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 3-(chloromethyl)pyridazine

An In-depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)pyridazine for Pharmaceutical and Agrochemical Research

Authored by a Senior Application Scientist

Introduction: The Critical Role of Reagent Integrity

3-(Chloromethyl)pyridazine is a pivotal heterocyclic building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the reactive chloromethyl group attached to the electron-deficient pyridazine ring, a combination that allows for versatile molecular elaboration.[3] However, the very reactivity that makes this intermediate valuable also renders it susceptible to degradation, compromising experimental reproducibility, yield, and the purity of final compounds. This guide provides a comprehensive, in-depth analysis of the stability of 3-(chloromethyl)pyridazine, detailing its degradation pathways, optimal storage conditions, and a self-validating protocol for stability assessment. Our objective is to equip researchers with the expertise to maintain the integrity of this crucial reagent, ensuring the reliability and success of their synthetic endeavors.

Core Chemical Characteristics and Inherent Reactivity

Understanding the stability of 3-(chloromethyl)pyridazine begins with its molecular structure. The compound features a benzylic-like chloride, which is inherently reactive. This reactivity is further modulated by the pyridazine ring. The two adjacent nitrogen atoms in the ring act as strong electron-withdrawing groups, making the ring π-electron deficient.[3] This electronic property influences the C-Cl bond, making the benzylic carbon highly electrophilic and thus susceptible to nucleophilic attack.

This inherent reactivity means the compound is classified as a reactive intermediate, a high-energy species that is short-lived under non-ideal conditions.[4][5] The primary threat to its stability is its propensity to undergo nucleophilic substitution reactions, with hydrolysis being the most common degradation pathway in a typical laboratory setting.

| Property | Value | Source |

| CAS Number | 41227-72-9 | [6] |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| Appearance | Typically a solid (may vary by supplier) | [7][8] |

| Boiling Point (est.) | 282.3±15.0 °C at 760 mmHg | |

| Reactivity Class | Reactive Intermediate, Corrosive Solid | [5][9][10] |

Primary Degradation Pathways: A Mechanistic View

The stability of 3-(chloromethyl)pyridazine is primarily compromised by two main factors: moisture and temperature. These factors can initiate distinct degradation pathways that diminish the compound's purity and efficacy.

Hydrolytic Degradation

The most significant and common degradation pathway is hydrolysis. The electrophilic carbon of the chloromethyl group is highly susceptible to attack by nucleophiles, with water being a prevalent nucleophile in the ambient laboratory environment.

-

Mechanism: This reaction proceeds via a nucleophilic substitution (likely SN2 or SN1-like, depending on the solvent polarity) where a water molecule attacks the chloromethyl carbon, displacing the chloride ion. This results in the formation of 3-(hydroxymethyl)pyridazine and hydrochloric acid. The generated acid can, in turn, catalyze further degradation.

-

Consequence: The formation of the hydroxyl analog represents a critical loss of the desired reactive handle, rendering the reagent useless for subsequent coupling or substitution reactions where the chloride is the intended leaving group.

Thermal Degradation and Self-Reaction

Elevated temperatures can provide the activation energy needed for self-reaction or polymerization. Given the reactive nature of the molecule, intermolecular reactions can occur where the nitrogen of one pyridazine ring acts as a nucleophile towards the chloromethyl group of another, leading to the formation of dimers or oligomeric tars.

-

Mechanism: Intermolecular nucleophilic substitution between molecules of 3-(chloromethyl)pyridazine.

-

Consequence: This process leads to the formation of complex and often insoluble impurities, reducing the effective concentration of the starting material and complicating reaction workups and product purification.

Below is a diagram illustrating the primary degradation pathways.

Caption: Key degradation routes for 3-(chloromethyl)pyridazine.

Authoritative Storage and Handling Protocols

To mitigate the degradation risks, strict adherence to proper storage and handling protocols is paramount. The following recommendations are synthesized from supplier safety data sheets and best practices for handling reactive chemical intermediates.[9][10][11]

Optimal Storage Conditions

The integrity of 3-(chloromethyl)pyridazine is best preserved by controlling its environment to minimize exposure to moisture, heat, and light.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C. [10] | Reduces the rate of all chemical reactions, including hydrolysis and self-reaction, by limiting kinetic energy. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [11] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side-reactions. |

| Moisture | Keep container tightly sealed in a dry place. [9][10] Use of a desiccator for secondary containment is advised. | Directly prevents contact with water, the primary driver of hydrolytic degradation. |

| Light | Keep in a dark place. [10] Use amber glass vials or store the container in a light-blocking secondary container. | While photolytic degradation is less documented, it is a common risk for complex organic molecules. |

Safe Handling Procedures

Due to its reactive and corrosive nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[8][9]

-

Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[11] A face shield may be necessary when handling larger quantities.

-

Dispensing: When weighing and dispensing the solid, perform the task as quickly as possible to minimize exposure to ambient air and moisture. If possible, work within a glove box or glove bag with a dry atmosphere.

-

Incompatibilities: Avoid contact with incompatible materials such as strong bases, oxidizing agents, and nucleophiles, as these can trigger vigorous and potentially hazardous reactions.[9]

-

Spills: In case of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[9]

Experimental Workflow for Stability Assessment

To ensure the quality of a specific batch of 3-(chloromethyl)pyridazine, particularly if it has been stored for an extended period or if storage conditions have been compromised, a stability assessment is recommended. This protocol provides a self-validating system to verify the compound's integrity.

Step-by-Step Protocol

-

Prepare a Stock Solution: Accurately prepare a stock solution of 3-(chloromethyl)pyridazine (e.g., 1 mg/mL) in a dry, aprotic solvent such as acetonitrile (ACN).

-

Aliquot Samples: Dispense the stock solution into several HPLC vials.

-

Establish a Control: Immediately cap one vial and store it at the recommended -20°C in the dark. This will be your T=0 control sample.

-

Apply Stress Conditions: Subject the other vials to controlled stress conditions to accelerate potential degradation.

-

Thermal Stress: Store one vial at an elevated temperature (e.g., 40°C) for 24-48 hours.

-

Hydrolytic Stress (Aqueous): To another vial, add a small, known percentage of water (e.g., 5-10% v/v) and let it stand at room temperature for several hours.

-

Hydrolytic Stress (Ambient): Leave a vial uncapped in the fume hood for a set period (e.g., 1-2 hours) to expose it to atmospheric moisture before capping and analysis.

-

-

Analytical Method - HPLC: Analyze all samples (control and stressed) by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: A standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA to improve peak shape).

-

Detection: Monitor at a wavelength where the pyridazine ring absorbs (e.g., ~254 nm).

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the T=0 control.

-

Quantify Purity: Calculate the peak area percentage of 3-(chloromethyl)pyridazine. A significant decrease in the main peak area in stressed samples indicates degradation.

-

Identify Degradants: Look for the appearance of new peaks. The primary hydrolysis product, 3-(hydroxymethyl)pyridazine, will be more polar and thus have a shorter retention time than the parent compound. If using LC-MS, the mass of this peak can confirm its identity.

-

The following diagram outlines this experimental workflow.

Caption: A step-by-step workflow to experimentally verify compound stability.

Conclusion

3-(Chloromethyl)pyridazine is an indispensable reagent whose utility is directly tied to its chemical integrity. Its inherent reactivity towards moisture and heat necessitates a rigorous and proactive approach to storage and handling. By implementing the protocols outlined in this guide—specifically, storage at or below -20°C under a dry, inert atmosphere and shielded from light—researchers can significantly extend the shelf-life and preserve the purity of this compound. Furthermore, the provided stability assessment workflow offers a robust method for quality control, empowering scientists to proceed with their synthetic campaigns with confidence and ensuring the generation of reliable, reproducible data.

References

-

MySkinRecipes. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [Link]

-

Shanghai Rlavie Technology Co., Ltd. 3-Chloro-6-(Chloromethyl)Pyridazine Hydrochloride | CAS 1420865-79-7. [Link]

-

Chemsrc. 3-(Chloromethyl)pyridazine | CAS#:41227-72-9. [Link]

-

BYJU'S. Stability of Intermediates | General Organic Chemistry (GOC). YouTube. [Link]

-

Chemistry LibreTexts. 5.7: Reactive Intermediates - Carbocations. [Link]

-

Unacademy. A study on the Stability of Intermediates. [Link]

-

Lumen Learning. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. [Link]

-

Harder, S. et al. Stabilization of reactive rare earth alkyl complexes through mechanistic studies. National Center for Biotechnology Information. [Link]

-

ResearchGate. Recent advances in pyridazine chemistry. [Link]

-

PubChem. 3-Chloropyridazine. National Center for Biotechnology Information. [Link]

-

Tona, R., et al. The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

-

van der Plas, H.C. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

-

Hobbs, W.J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

El-Ghanam, A.M. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. A study on the Stability of Intermediates [unacademy.com]

- 5. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. parchem.com [parchem.com]

- 7. 3-Chloro-6-(Chloromethyl)Pyridazine Hydrochloride|CAS 1420865-79-7 [rlavie.com]

- 8. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 120276-59-7|3-Chloro-6-(chloromethyl)pyridazine|BLD Pharm [bldpharm.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-(Chloromethyl)pyridazine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 3-(chloromethyl)pyridazine, a key heterocyclic building block in modern drug discovery. The pyridazine core, with its unique physicochemical properties, serves as a valuable scaffold in medicinal chemistry.[1][2][3] The addition of a chloromethyl group at the 3-position introduces a highly reactive electrophilic center, making this molecule a versatile precursor for a diverse range of functionalized derivatives. This document elucidates the underlying electronic principles governing its reactivity, details specific reaction pathways, and provides field-proven experimental protocols for its synthesis and derivatization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring system is a six-membered diazine heterocycle characterized by two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic and physical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, which are highly advantageous in drug design.[1] Unlike its isomers, pyrimidine and pyrazine, the pyridazine structure is less common in nature but has found significant application as a pharmacophore in numerous approved drugs and clinical candidates, demonstrating its value in modulating properties like solubility and metabolic stability.[3][4]

3-(Chloromethyl)pyridazine emerges as a particularly strategic starting material. It combines the desirable features of the π-deficient pyridazine ring with a potent electrophilic handle—the chloromethyl group. This guide will deconstruct the molecule's reactivity, offering a predictive framework for its behavior in various chemical environments.

Mapping Reactivity: An Analysis of Electronic Architecture

The reactivity of 3-(chloromethyl)pyridazine is a direct consequence of its electronic structure. Two primary features dictate its chemical behavior: the electron-deficient nature of the pyridazine ring and the polarized carbon-chlorine bond of the substituent.

-

The Pyridazine Ring: The two electronegative nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect on the aromatic ring. This renders the ring carbons electron-poor (π-deficient), making the heterocycle highly resistant to classical electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic attack.[5][6][7]

-

The Chloromethyl Group: The C-Cl bond in the side chain is highly polarized towards the chlorine atom. This creates a significant partial positive charge (δ+) on the methylene carbon, establishing it as a prime electrophilic site for nucleophilic substitution (SN) reactions.[8][9]

This electronic dichotomy creates a molecule with distinct and predictable reactive zones, which can be selectively targeted in synthesis.

Caption: Molecular structure and key reactive sites of 3-(chloromethyl)pyridazine.

Nucleophilic Character: The Role of the Ring Nitrogens

The primary nucleophilic sites of 3-(chloromethyl)pyridazine are the lone pairs of electrons on the two nitrogen atoms.

-

Basicity and Protonation: Pyridazine is a weak base, with a pKa of approximately 2.0.[1] This is considerably lower than pyridine (pKa ≈ 5.2) due to the inductive electron-withdrawal by the adjacent second nitrogen atom.[1][10][11] Consequently, 3-(chloromethyl)pyridazine will only be protonated under strongly acidic conditions to form a pyridazinium salt. This modest basicity is a key feature in drug design, as it can prevent unwanted off-target interactions at physiological pH.

-

Hydrogen Bonding: The nitrogen atoms are potent hydrogen bond acceptors.[1][2] This property is crucial for molecular recognition at biological targets, enabling the pyridazine moiety to anchor a molecule within a protein's binding site.[1]

-

Alkylation: While less reactive than the chloromethyl group, the ring nitrogens can act as nucleophiles in alkylation reactions, although this typically requires highly reactive electrophiles.[7]

Electrophilic Reactivity: A Tale of Two Sites

The electrophilic nature of 3-(chloromethyl)pyridazine is where its synthetic versatility truly lies. It presents two distinct types of electrophilic centers: the methylene carbon of the side chain and the carbons of the aromatic ring.

The Methylene Carbon: The Epicenter of SN2 Reactivity

The most significant and synthetically useful electrophilic site is the carbon of the chloromethyl group. The polarization of the C-Cl bond makes this primary carbon highly susceptible to attack by a wide array of nucleophiles via a classic SN2 mechanism.[8]

Mechanism Causality: The SN2 pathway is favored because it involves a backside attack on a sterically unhindered primary carbon, leading to the inversion of stereochemistry (though not relevant for this achiral center) and displacement of the chloride leaving group in a single, concerted step.[8] This reaction is highly efficient and forms the basis for the vast majority of derivatizations of this molecule.

Common Nucleophilic Partners:

-

Amines (R-NH₂): Forms aminomethyl-pyridazine derivatives.

-

Thiols (R-SH): Yields thioether linkages.

-

Alkoxides (R-O⁻): Produces ether derivatives.

-

Cyanide (CN⁻): Leads to the corresponding nitrile, a versatile functional group.

-

Azide (N₃⁻): Forms azidomethyl-pyridazines, precursors to amines or triazoles.

| Position | Type of Site | Dominant Reactivity | Common Reactions |

| N1, N2 | Nucleophilic / Basic | Hydrogen Bonding, Protonation | Salt formation, coordination |

| -CH₂-Cl | Strongly Electrophilic | SN2 Substitution | Reaction with amines, thiols, alkoxides, etc. |

| C4, C5 | Weakly Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Difficult; requires harsh conditions |

| C6 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Difficult; activated relative to C4/C5 |

Table 1: Summary of reactive sites and their dominant chemical behavior.

The Pyridazine Ring Carbons: SNAr and SEAr Reactivity

-

Nucleophilic Aromatic Substitution (SNAr): The π-deficient nature of the ring makes it theoretically susceptible to SNAr, where a potent nucleophile attacks a ring carbon and displaces a leaving group.[6][12][13] However, in 3-(chloromethyl)pyridazine, there is no suitable leaving group on the ring itself. SNAr reactions on the pyridazine core generally require the presence of a halogen on the ring (e.g., 3,6-dichloropyridazine) and proceed under forcing conditions.[14][15] Computational studies using Frontier Molecular Orbital (FMO) theory can predict the relative reactivity of ring carbons, often pointing to the LUMO or LUMO+1 orbitals to identify the most electrophilic centers.[16]

-

Electrophilic Aromatic Substitution (SEAr): Due to the strong deactivating effect of the two ring nitrogens, 3-(chloromethyl)pyridazine is extremely unreactive towards electrophiles like nitrating or halogenating agents.[5][7] Such reactions are generally not synthetically viable without the presence of powerful activating groups on the ring or by proceeding through an N-oxide intermediate, which increases the electron density of the ring system.[6]

Synthetic Protocols and Workflows

A self-validating protocol is one where the steps are logical, the reagents are chosen for specific causal reasons, and the outcomes are predictable and verifiable through standard analytical methods.

Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride

The most direct synthesis involves the free-radical chlorination of 3-methylpyridazine. Reagents like Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS) are effective for this transformation.

Protocol: Chlorination of 3-Methylpyridazine with TCCA.[17]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylpyridazine (1.0 eq) and a suitable solvent such as chloroform or carbon tetrachloride.

-

Initiation: Heat the solution to reflux.

-

Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (approx. 0.4 eq) portion-wise over 30 minutes. Causality: TCCA serves as a slow-release source of chlorine radicals under thermal conditions, minimizing side reactions.

-

Reaction: Stir the reaction mixture at reflux overnight. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature and filter to remove solid byproducts.

-

Purification: Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide (to remove acidic impurities) and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which is often isolated as the hydrochloride salt for improved stability.[17]

-

Validation: Confirm product identity and purity via NMR spectroscopy and Mass Spectrometry (MS). The expected mass for the free base C₅H₅ClN₂ is 128.0 g/mol ; a measured m/z of 129 [M+H]⁺ in ESI-MS is a positive confirmation.[17]

SN2 Derivatization: Synthesis of 3-(Aminomethyl)pyridazine

This protocol exemplifies the primary utility of 3-(chloromethyl)pyridazine as an electrophile.

Caption: General workflow for the SN2 derivatization of 3-(chloromethyl)pyridazine.

Protocol: Reaction with a Primary Amine

-

Setup: In a round-bottom flask, dissolve 3-(chloromethyl)pyridazine hydrochloride (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Reagent Addition: Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). Causality: The base is crucial to neutralize the HCl generated during the reaction (and from the starting material salt), driving the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization.

-

Validation: Characterize the final product by NMR and HRMS to confirm its structure and purity.

Conclusion

3-(Chloromethyl)pyridazine is a bifunctional molecule whose reactivity is dominated by the strong electrophilicity of the chloromethyl side chain. This site readily undergoes SN2 reactions with a vast range of nucleophiles, establishing the compound as a cornerstone building block for accessing diverse libraries of pyridazine derivatives. In contrast, the pyridazine ring itself is nucleophilic only at its nitrogen atoms and is highly resistant to electrophilic attack at its carbon centers. A thorough understanding of this reactivity profile allows medicinal chemists and drug development professionals to strategically and efficiently utilize 3-(chloromethyl)pyridazine in the rational design and synthesis of novel therapeutic agents.

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. Retrieved from [Link]

-

Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

-

Sushmitha, S., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Research, 11(4), 101-108. [Link]

-

Knochel, P., et al. (2020). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 59(39), 17036-17041. [Link]

-

D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]

-

Leito, I., et al. (2018). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

-

Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

-

Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

- Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry. [Link]

-

Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-161. [Link]

-

Quora. (2018). Why is pyrimidine less basic than pyridazine?. [Link]

-

AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]

-

Levin, M. D., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

-

Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

Yamasaki, T., et al. (2016). Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. The Journal of Organic Chemistry, 81(19), 8710–8721. [Link]

-

Q-Mation. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-18. [Link]

-

El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2200-2221. [Link]

-

PubChem. (n.d.). 3-(chloromethyl)pyridazine hydrochloride. Retrieved from [Link]

-

Takahayashi, N. (1955). Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. Yakugaku Zasshi, 75, 1242-1244. [Link]

-

OC Chem. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. quora.com [quora.com]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. | Semantic Scholar [semanticscholar.org]

- 16. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

potential hazards and safety precautions for handling 3-(chloromethyl)pyridazine

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)pyridazine

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for handling 3-(chloromethyl)pyridazine (CAS No: 41227-72-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information from analogous chemical structures to establish a robust framework for risk mitigation. Given the limited publicly available safety data for this specific compound, the principles of chemical analogy and precautionary handling are paramount. The information herein is extrapolated from safety data for structurally related compounds, including various chloromethyl-substituted pyridines and pyridazines.

Compound Profile and Hazard Identification

GHS Hazard Classification (Inferred)

Based on analogous compounds, 3-(chloromethyl)pyridazine should be handled as a substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [2][3][4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. | [2][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [4][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [2][6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | [2] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | [2][7] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. | [2] |

| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [2] |

This table is a synthesis of data from related compounds and should be used as a precautionary guideline.

A bioassay on 3-(chloromethyl)pyridine hydrochloride showed it was carcinogenic in male rats and mice of both sexes, producing tumors at the site of application.[7] This underscores the critical need for stringent handling protocols to prevent exposure.

Risk Assessment and Mitigation Workflow

A systematic approach to safety is crucial. The following workflow outlines the logical steps from initial assessment to post-experimental procedures, ensuring a multi-layered safety protocol.

Caption: Risk Mitigation & Response Workflow for Handling 3-(chloromethyl)pyridazine.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through physical barriers and specialized equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-(chloromethyl)pyridazine, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified chemical fume hood.[8][9][10] This is the most critical engineering control to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][11]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (<50 feet) of the handling area.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE suite is mandatory.[13] The selection must be based on the potential for skin, eye, and respiratory exposure.

| PPE Category | Item | Specification | Rationale & Source |

| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting, splash-proof goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full face shield is required when there is a risk of splashing. | Protects against severe eye damage and irritation from splashes or dust.[2][6][9] |

| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves. Inspect before use and replace immediately if contaminated. Use a two-glove system (double-gloving) for added protection. | Provides a barrier against a substance that causes severe skin burns and may be absorbed dermally.[8][9] |

| Lab Coat | Flame-resistant, fully buttoned lab coat. Consider an impervious apron for larger quantities. | Protects skin and personal clothing from contamination.[8][9] | |

| Respiratory Protection | Respirator | For operations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with P3 (or N95 for solids) cartridges is necessary.[2][4] | Prevents inhalation of the compound, which is suspected to be a respiratory irritant and potentially carcinogenic.[2][9][14] |

Detailed Experimental Protocols

Adherence to standardized protocols is essential for ensuring safety and experimental integrity.

Protocol for Safe Weighing and Handling

-

Preparation: Don all required PPE (double gloves, lab coat, safety goggles, face shield). Confirm the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and a sealable container for the compound on the analytical balance inside the fume hood.

-

Tare: Tare the analytical balance with the empty, closed container on the pan.

-

Transfer: Carefully transfer the required amount of 3-(chloromethyl)pyridazine from the stock bottle to the container using a clean spatula. Avoid generating dust.[6]

-

Sealing: Immediately and securely seal the container. Clean the spatula and any contaminated surfaces inside the hood with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

-

Transport: If the container needs to be moved, place it in a secondary, shatter-proof container for transport.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[2][6] Do not eat, drink, or smoke in the work area.[9]

Protocol for Emergency Spill Response

-

Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact the institution's emergency response team.[8][12]

-

Isolate: Prevent the spread of the material. For solid spills, avoid creating dust.[6]

-

Assess: If the spill is small and contained within a fume hood, and you are trained to handle it, proceed with cleanup.

-

Cleanup (Solid Spill):

-

Don appropriate PPE, including respiratory protection.

-

Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[2][6] Use non-sparking tools.[9][11]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Disposal: All cleanup materials must be disposed of as hazardous chemical waste.[15]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Remove the individual to fresh air immediately.[2][14] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the victim ingested the chemical) and seek immediate medical attention.[16] Symptoms like lung edema may be delayed.[2]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and footwear.[2][12] A safety shower should be used if the contact area is large.[12] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with a gentle, continuous stream of water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Transport to a hospital or doctor without delay.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[16] Call a poison control center or doctor immediately for treatment advice.[2]

Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to protect both personnel and the environment.

Storage

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6][10][11]

-

The storage area should be a locked cabinet or room to restrict access.[2][9]

-

Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][17]

-

Protect containers from physical damage and check regularly for leaks.[2][6]

Waste Disposal

-

All waste containing 3-(chloromethyl)pyridazine, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Collect waste in designated, properly labeled, and sealed containers.[15]

-

Do not mix with other waste streams unless explicitly permitted.[15]

-

Disposal must be handled by a licensed chemical waste disposal company in accordance with all local, regional, and national regulations.[2][5] Do not discharge to sewer systems.[18]

References

-